![molecular formula C14H18O4 B14677275 2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane) CAS No. 29513-13-1](/img/structure/B14677275.png)
2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(glycidyloxymethyl)benzene is an organic compound that features a benzene ring substituted with two glycidyloxymethyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di(glycidyloxymethyl)benzene can be synthesized through the reaction of 1,4-bis(hydroxymethyl)benzene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate glycidyl ether, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Di(glycidyloxymethyl)benzene may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(glycidyloxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,4-Di(glycidyloxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,4-Di(glycidyloxymethyl)benzene involves its reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di(glycidyloxymethyl)benzene: Similar structure but with glycidyloxymethyl groups at the 1 and 2 positions.
1,3-Di(glycidyloxymethyl)benzene: Glycidyloxymethyl groups at the 1 and 3 positions.
1,4-Bis(hydroxymethyl)benzene: Precursor to 1,4-Di(glycidyloxymethyl)benzene with hydroxymethyl groups instead of glycidyloxymethyl groups.
Uniqueness
1,4-Di(glycidyloxymethyl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted applications in materials science and organic synthesis.
Propiedades
Número CAS |
29513-13-1 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[[4-(oxiran-2-ylmethoxymethyl)phenyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h1-4,13-14H,5-10H2 |
Clave InChI |
RHHLQHFEOVWJCG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC2=CC=C(C=C2)COCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


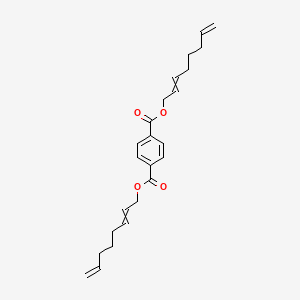
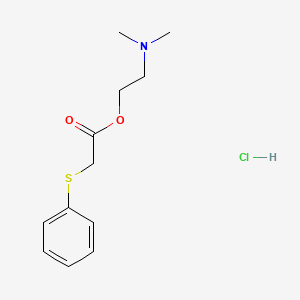

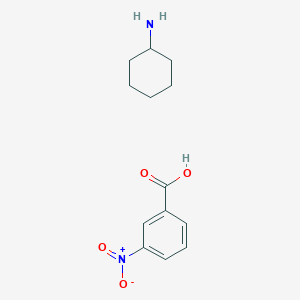
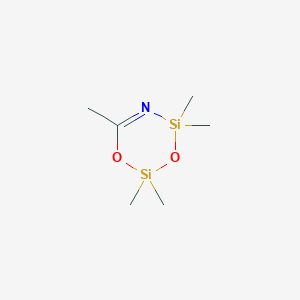

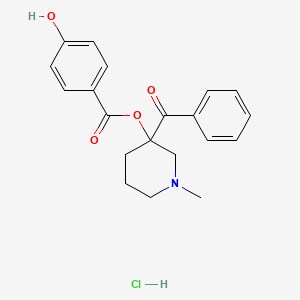
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
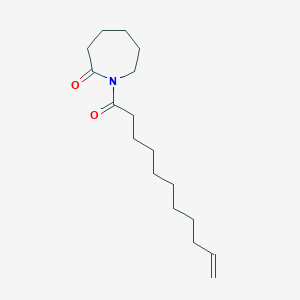
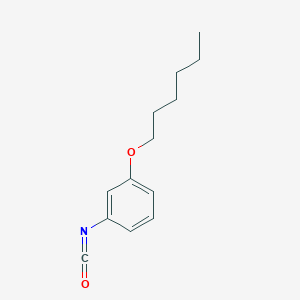
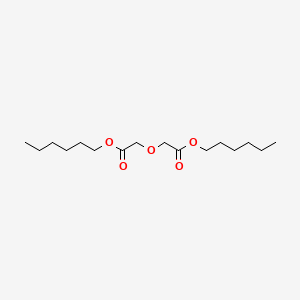
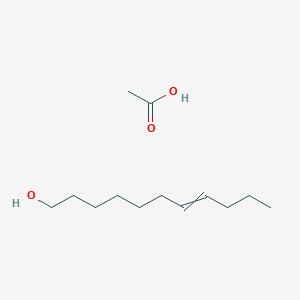

![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
